molecular formula C11H12FNO B8169883 3-Fluoro-N,N-dimethyl-4-vinylbenzamide

3-Fluoro-N,N-dimethyl-4-vinylbenzamide

Cat. No.: B8169883
M. Wt: 193.22 g/mol
InChI Key: AAFYSUSIALYTNF-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-4-vinylbenzamide is an organic compound that features a fluorine atom, a dimethylamino group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-4-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-vinylbenzoic acid, which is commercially available or can be synthesized from styrene.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the fluorinated benzoic acid derivative with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N,N-dimethyl-4-vinylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its derivatives may be explored for potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,N-dimethyl-4-vinylbenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom and the vinyl group may play crucial roles in binding interactions and the overall stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N,N-dimethyl-4-nitrobenzamide: Similar structure but with a nitro group instead of a vinyl group.

    N,N-Dimethyl-4-vinylbenzamide: Lacks the fluorine atom.

    3-Fluoro-N,N-dimethylbenzamide: Lacks the vinyl group.

Uniqueness

3-Fluoro-N,N-dimethyl-4-vinylbenzamide is unique due to the presence of both the fluorine atom and the vinyl group, which can impart distinct chemical reactivity and potential biological activity. The combination of these functional groups can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-ethenyl-3-fluoro-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-4-8-5-6-9(7-10(8)12)11(14)13(2)3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYSUSIALYTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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